molecular formula C10H9NO7S2 B1218474 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- CAS No. 82-47-3

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-

Cat. No. B1218474
CAS RN: 82-47-3
M. Wt: 319.3 g/mol
InChI Key: ZFRBZRZEKIOGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, is a naphthalene derivative with amino and hydroxy functional groups, making it an important compound in chemical synthesis and reactions. It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and as a catalyst in various chemical reactions.

Synthesis Analysis

The synthesis of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- derivatives involves multi-step chemical procedures. For instance, Khaleghi-Abbasabadi and Azarifar (2019) described the synthesis of a novel magnetic 1-naphthalenesulfonic acid-grafted graphene oxide via a three-step procedure, demonstrating its application as a recyclable nanocatalyst for green one-pot synthesis of various organic compounds (Khaleghi-Abbasabadi & Azarifar, 2019).

Molecular Structure Analysis

The molecular structure of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- and its derivatives has been characterized using various spectroscopic techniques. Sebastian et al. (2013) performed a comprehensive vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques, revealing the molecule's equilibrium geometry and various bonding features through density functional theory (Sebastian et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. The formation of Schiff base and naphtho[1,2-d]oxazole derivatives through condensation reactions showcases its reactivity and potential in creating complex organic molecules with photophysical properties (Atahan & Durmuş, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- derivatives, have been studied to understand its behavior in different environments. Smith et al. (2004) detailed the crystal structure of a zwitterionic form of this compound, providing insights into its intermolecular hydrogen-bonding interactions and framework polymer structure (Smith et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and NLO (Non-Linear Optical) behavior, have been extensively analyzed. The study by Sebastian et al. (2013) on 4-amino-3-hydroxy-1-naphthalenesulfonicacid highlights its NLO behavior and intramolecular charge transfer, emphasizing its potential in material science applications (Sebastian et al., 2013).

Safety And Hazards

The safety data sheet indicates that 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . Personal protective equipment/face protection is recommended when handling this compound .

properties

IUPAC Name

4-amino-5-hydroxynaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBZRZEKIOGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058875
Record name 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-

CAS RN

82-47-3
Record name 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chicago acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chicago acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Amino-8-naphthol-2,4-disulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDC29TF2QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.